![molecular formula C18H19NO B2800441 5-Phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline CAS No. 248603-38-5](/img/structure/B2800441.png)
5-Phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
Vue d'ensemble
Description
5-Phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is a chemical compound with the molecular formula C18H19NO and a molecular weight of 265.35 .
Synthesis Analysis
The synthesis of this compound involves the cyclocondensation of 2-(2-cyano-1,2-diphenylethyl)quinuclidin-3-one in the presence of sulfuric acid. This process results in an intramolecular phenylation instead of lactam formation. The cyclic product is then hydrogenated to give 6-carbamoyl-5-phenyl-2,3,4a,5,6,10b-hexahydro-1H-1,4-ethanobenzo .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C18H19NO/c1-2-7-13(8-3-1)17-15-10-6-12-20-18(15)14-9-4-5-11-16(14)19-17/h1-5,7-9,11,15,17-19H,6,10,12H2 .Physical And Chemical Properties Analysis
The compound has a boiling point of 183-185/1.5 Torr and a melting point of 132-134 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Crystal Structure and Stereochemistry : Investigations into the crystal structures of various derivatives of pyrano[3,2-c]quinolines reveal insights into their stereochemistry. For example, studies by Ravikumar et al. (2005) on diastereoisomers formed from imino Diels-Alder reactions show that the pyran ring tends to adopt a chair conformation, while the nitrogen-containing heterocyclic ring prefers a half-chair conformation (Ravikumar, Sridhar, Mahesh, & Reddy, 2005).
Biological Activities
Antitubercular Activity : Some derivatives of hexahydro-2H-pyrano[3,2-c]quinoline have been found to possess significant antitubercular properties. Kantevari et al. (2011) synthesized a series of these derivatives, identifying several compounds with potent activity against Mycobacterium tuberculosis (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).
Antimicrobial and Antibacterial Properties : Novel pyranoquinolinyl dihydropyridine carboxylate derivatives, which include the pyrano[3,2-c]quinoline structure, have been synthesized and evaluated for antibacterial activity. Lavanya et al. (2021) found that these compounds exhibit potential antibacterial properties, including against Vibrio cholerae, with minimal cytotoxicity (Lavanya, Magesh, Venkatapathy, Perumal, & Prema, 2021).
Chemical and Physical Properties
Photovoltaic Properties : The photovoltaic properties of certain derivatives of 4H-pyrano[3,2-c]quinoline have been studied for their potential applications in photodiode fabrication. Zeyada, El-Nahass, and El-Shabaan (2016) explored the electrical properties and photovoltaic behavior of these derivatives, highlighting their potential use in electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Electrochemical and Surface Characterization : The electrochemical properties of pyrano[3,2-c]quinoline derivatives have been investigated for corrosion inhibition on metals. Eldesoky et al. (2019) studied the efficacy of a specific derivative in preventing copper corrosion in acidic environments, demonstrating its potential in material science applications (Eldesoky, Attia, Ahmed, & Abo-Elsoud, 2019).
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 5-Phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-Phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially impact the compound’s action.
Propriétés
IUPAC Name |
5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-2-7-13(8-3-1)17-15-10-6-12-20-18(15)14-9-4-5-11-16(14)19-17/h1-5,7-9,11,15,17-19H,6,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBCJSIAXXSBNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NC3=CC=CC=C3C2OC1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327666 | |
| Record name | 5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641572 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline | |
CAS RN |
248603-38-5 | |
| Record name | 5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2800360.png)
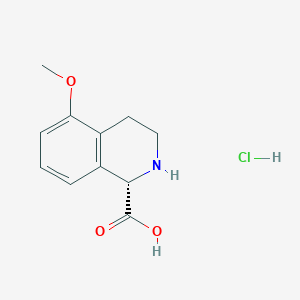
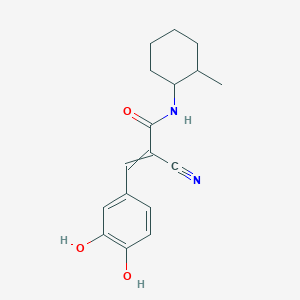
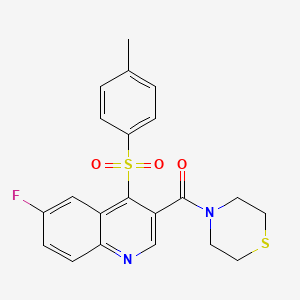
![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2800366.png)
![1-[(4-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2800368.png)
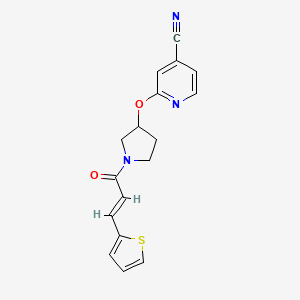
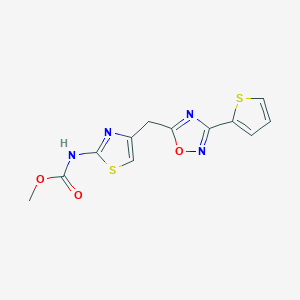
![N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![Tert-butyl N-(9-imino-9-oxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B2800375.png)

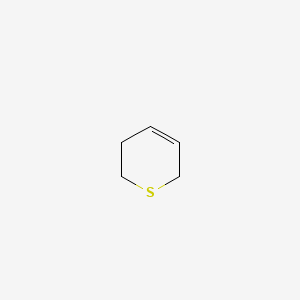
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2800381.png)